Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate
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Overview
Description
Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate is an organic compound that belongs to the class of esters It is characterized by the presence of a methoxyphenyl group attached to an amino-oxoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate typically involves the reaction of 2-methoxyphenyl isocyanate with methyl oxalate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to enhance the reaction rate and yield. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((2-methoxyphenyl)amino)-2-(trifluoromethyl)but-3-ynoate: This compound has a similar structure but includes a trifluoromethyl group, which can alter its chemical and biological properties.
2-Methoxyphenyl isocyanate: A precursor in the synthesis of Methyl 2-((2-methoxyphenyl)amino)-2-oxoacetate, it is used for amine protection and deprotection sequences.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 2-(2-methoxyanilino)-2-oxoacetate |
InChI |
InChI=1S/C10H11NO4/c1-14-8-6-4-3-5-7(8)11-9(12)10(13)15-2/h3-6H,1-2H3,(H,11,12) |
InChI Key |
WOOALLUWCGTCAT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C(=O)OC |
Origin of Product |
United States |
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